

Application Note: Synthesis and Optimization of Non-Ionic X-Ray Contrast Media Intermediates

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Compound of Interest

Compound Name: 2-Amino-3-methoxypropan-1-OL

CAS No.: 253443-56-0; 716314-11-3

Cat. No.: B2547303

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Target Audience: Researchers, synthetic chemists, and drug development professionals.

Content Focus: Mechanistic rationale, validated protocols, and scalability of key intermediates for non-ionic radiocontrast agents.

Introduction: The Architecture of Non-Ionic Contrast Agents

Non-ionic iodinated X-ray contrast agents, such as Iohexol, Iopamidol, and Ioversol, represent the gold standard in modern radiodiagnostics due to their low osmolality, high water solubility, and superior safety profiles[1]. The architectural core of these molecules relies on a highly substituted triiodinated benzene ring, specifically derived from 5-amino-2,4,6-triiodoisophthalic acid (ATIPA)[2][3].

Synthesizing these sterically hindered, heavily functionalized intermediates requires precise control over electrophilic aromatic substitution, acyl chloride formation, and amidation. This application note details the field-validated protocols for synthesizing the critical intermediates: ATIPA, ATIPA-dichloride, and 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide (ABDI)[4].

Mechanistic Pathway & Synthetic Strategy

The synthesis begins with the nitration and subsequent reduction of isophthalic acid to yield 5-aminoisophthalic acid. The critical transformation is the tri-iodination of the aromatic ring. Because molecular iodine is a weak electrophile, an oxidative iodination strategy (using

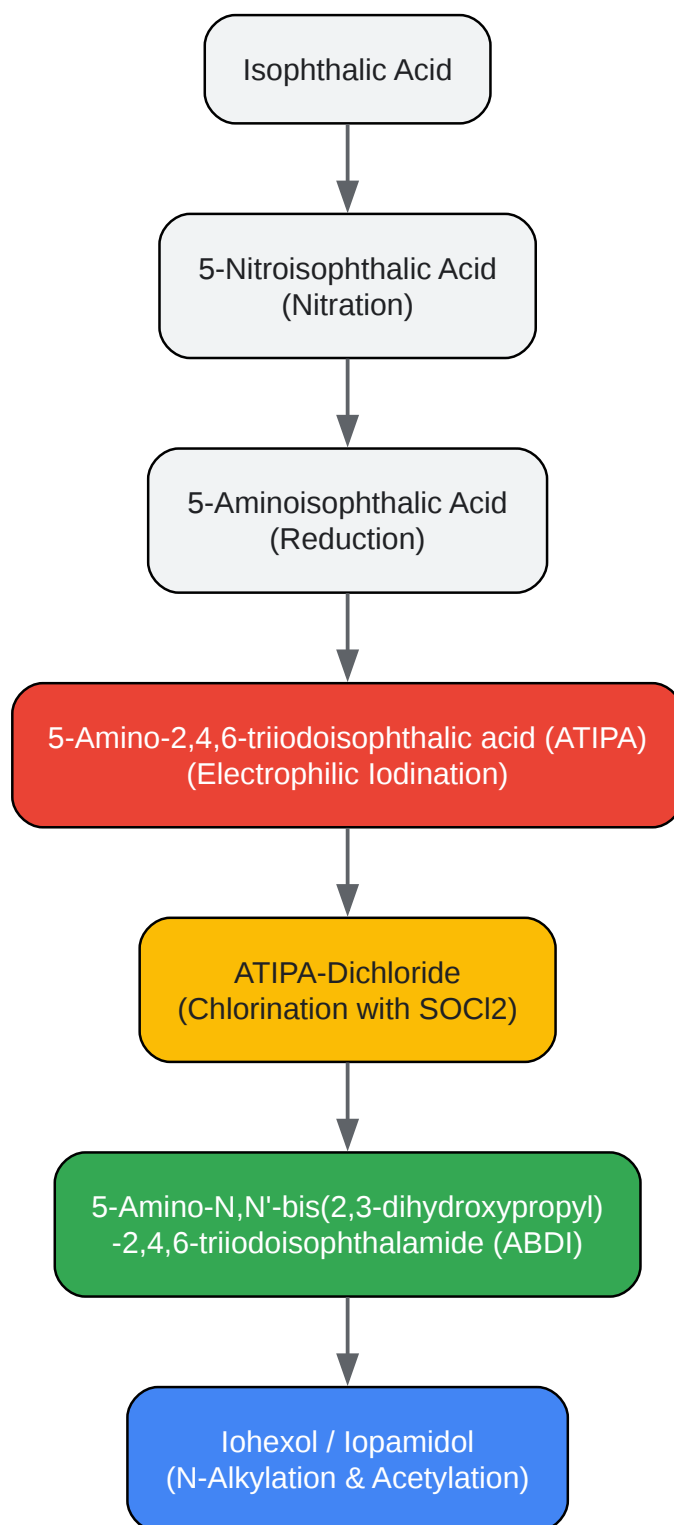
and

) is employed to generate the highly reactive iodonium ion (

) in situ[5].

Following iodination, the dicarboxylic acid is converted to an acyl chloride using thionyl chloride (

) with a tetraalkylammonium phase-transfer catalyst[6]. Finally, amidation with 3-amino-1,2-propanediol constructs the hydrophilic side chains characteristic of non-ionic contrast media[4].



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Fig 1: Synthetic workflow from isophthalic acid to non-ionic contrast media.

Experimental Protocols & Causality (E-E-A-T)

Synthesis of 5-Amino-2,4,6-triiodoisophthalic acid (ATIPA)

Causality Insight: The reaction must be maintained at pH 1.0. Protonating the amino group (

) temporarily deactivates the ring slightly to prevent over-oxidation of the sensitive aniline moiety, while the strong acidic environment is thermodynamically required to drive the reduction of iodic acid (

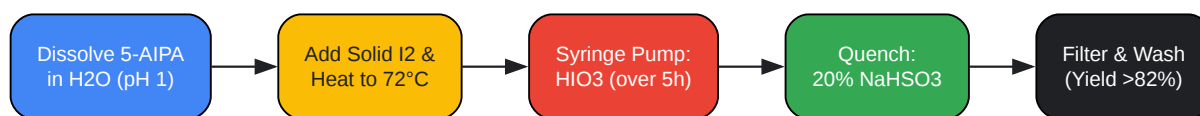
) and oxidation of

into the active

electrophile[5].

Methodology:

- Equip a 250 mL three-necked round-bottomed flask with a thermometer, reflux condenser, and magnetic stirrer.
- Dissolve 5-aminoisophthalic acid (3.86 g, 27.6 mmol) in 129.4 g of deionized water[5].
- Adjust the pH to 1.0 using 96% sulfuric acid (approx. 2 mL)[5].
- Add solid iodine (8.42 g, 33.2 mmol) and heat the suspension to 72 °C using an oil bath[5].
- Using a syringe pump, slowly add an 18.65% (w/v) aqueous iodic acid solution (20 mL, 21.2 mmol) over 5.2 hours (rate: 3.8 mL/h)[5]. Critical Step: Slow addition prevents the accumulation of unreacted oxidants which can degrade the aniline moiety.
- Stir for an additional 1 hour at 72 °C[5].
- Cool to room temperature and quench any residual iodine with a 20% (w/w) sodium bisulfite solution until the mixture turns pale[5].
- Filter the resulting pale pink solid, wash with cold water, and dry under vacuum to afford ATIPA[5].



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Fig 2: Step-by-step iodination workflow for ATIPA synthesis.

Catalytic Chlorination to ATIPA-Dichloride

Causality Insight: Traditional chlorination using

with DMF as a catalyst often leads to the formation of formamidine side-products at the unprotected 5-amino group. Utilizing a tetraalkylammonium salt (e.g., Aliquat 336) acts as a phase-transfer catalyst and nucleophilic activator, allowing the reaction to proceed at lower temperatures (70 °C) without protecting the amine[6].

Methodology:

- Suspend ATIPA (50.0 g) in a dry reaction vessel[6].
- Add a catalytic amount of Aliquat 336 (tetraoctylammonium chloride, 1-5 mol% relative to ATIPA)[6].
- Heat the mixture to 70 °C[6].
- Dropwise, add thionyl chloride (approx. 3-4 molar equivalents) over 6 hours under continuous stirring[6].
- Maintain the reaction at 70 °C for an additional 4 hours until HCl/SO₂ gas evolution ceases[6].
- Cool the mixture to room temperature and slowly add water to precipitate the product[6].
- Seed the mixture with pure ATIPA-dichloride crystals if necessary, stir for 16 hours, filter, and triturate with dichloromethane[6].
- Dry under vacuum to yield ATIPA-dichloride[6].

Amidation to 5-Amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide (ABDI)

Causality Insight: The amidation utilizes 3-amino-1,2-propanediol. N,N-dimethylacetamide (DMA) is selected as the solvent because it perfectly solubilizes the highly polar polyol product and acts as a mild acid scavenger, preventing the premature precipitation of hydrochloride salts which can trap unreacted starting materials[4].

Methodology:

- In a dry reactor, dissolve ATIPA-dichloride in N,N-dimethylacetamide (DMA)[4].
- Slowly add an excess of 3-amino-1,2-propanediol (at least 2.2 equivalents) and a tertiary amine base (e.g., triethylamine) to neutralize the generated HCl[4].
- Maintain the reaction mixture at 20 °C to 40 °C for 12 hours to ensure complete N-acylation while minimizing O-acylation side reactions[4].
- Dilute the mixture and precipitate the product (ABDI) using a non-polar anti-solvent or by controlled crystallization[4].
- Filter and wash to obtain ABDI, the direct precursor for Iohexol[4].

Quantitative Data & CQA Summary

Intermediate	Reaction Type	Key Reagents	Catalyst / Additive	Typical Yield	Critical Quality Attribute (CQA)
ATIPA	Electrophilic Aromatic Iodination		None	82 - 95%	Mono/Di-iodo impurities < 0.1%
ATIPA-Cl ₂	Acyl Chloride Formation		Tetraalkylammonium salt (e.g., Aliquat 336)	85 - 90%	Complete conversion of di-acid
ABDI	Amidation	3-amino-1,2-propanediol, DMA, Base	None	80 - 85%	Control of O-acylation impurities

Troubleshooting & Scalability Insights

- Iodination Impurities:** If mono- or di-iodo impurities exceed 0.1%, it indicates insufficient generation. Verify the syringe pump rate of and ensure the pH strictly remains throughout the reaction[3][5].
- Chlorination Exotherms:** The addition of is highly exothermic and generates large volumes of acidic gas (,). For scale-up, ensure robust scrubbing systems (NaOH scrubbers) are in place and control the dosing rate strictly based on the reactor's heat removal capacity[6].
- Amidation Selectivity:** O-acylation is a common side reaction if the temperature exceeds 40 °C during the addition of 3-amino-1,2-propanediol. Strict cryogenic cooling of the reactor

jacket during the initial exothermic mixing phase is mandatory to preserve chemoselectivity[4].

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